molecular formula C15H15FN2O3S B10976571 N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide

N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide

Cat. No.: B10976571
M. Wt: 322.4 g/mol
InChI Key: KSRSXDOETZUYKB-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide typically involves the amidation reaction. The process begins with the preparation of 3-fluorobenzenesulfonamide, which is then reacted with 3-aminophenylpropanamide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating histone methylation. By inhibiting LSD1, the compound can interfere with the expression of genes involved in cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-[(3-fluorophenyl)sulfonylamino]phenyl]propanamide

InChI

InChI=1S/C15H15FN2O3S/c1-2-15(19)17-12-6-4-7-13(10-12)18-22(20,21)14-8-3-5-11(16)9-14/h3-10,18H,2H2,1H3,(H,17,19)

InChI Key

KSRSXDOETZUYKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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